

# Deuterated Azelaic Acid (Azelaic acid-d14): A Technical Guide for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Deuterated azelaic acid (**Azelaic acid-d14**) is a stable, isotopically labeled version of azelaic acid, a naturally occurring dicarboxylic acid with established therapeutic properties. This technical guide provides an in-depth overview of deuterated azelaic acid for research purposes. It covers its physicochemical properties, potential pharmacokinetic advantages, and known mechanisms of action of its non-deuterated counterpart. While specific experimental data on **Azelaic acid-d14** is limited in publicly available literature, this guide offers generalized experimental protocols and discusses the potential applications of this deuterated compound in drug development and mechanistic studies. The substitution of hydrogen with deuterium can offer significant advantages in terms of metabolic stability and pharmacokinetic profile, making **Azelaic acid-d14** a valuable tool for researchers.

## **Introduction to Deuterated Azelaic Acid**

Azelaic acid is a nine-carbon dicarboxylic acid naturally found in grains like wheat, rye, and barley.[1] It is also produced by the yeast Malassezia furfur, which is a normal component of human skin flora. Azelaic acid exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anti-keratinizing properties, making it an effective treatment for skin conditions such as acne vulgaris and rosacea.[2]







Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a strategy employed in drug development to improve the pharmacokinetic properties of a molecule.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of these bonds. This "kinetic isotope effect" can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.[3] **Azelaic acid-d14** is a deuterated form of azelaic acid where all 14 non-exchangeable hydrogen atoms have been replaced with deuterium.

# **Physicochemical Properties**

A summary of the key physicochemical properties of azelaic acid and its deuterated form, **Azelaic acid-d14**, is presented in Table 1.



Property	Azelaic Acid	Azelaic acid-d14	
Synonyms	Nonanedioic acid, 1,7- Heptanedicarboxylic acid	Nonanedioic acid-d14, 1,9- Nonanedioic acid-d14	
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>4</sub>	C9H2D14O4	
Molecular Weight	188.22 g/mol [2] 202.3 g/mol [4]		
CAS Number	123-99-9[3]	119176-67-9[4]	
Appearance	White crystalline powder[3]	Solid[4]	
Water Solubility	~2.4 g/L at 20 °C[3]	Not specified, expected to be similar to azelaic acid	
pKa1	4.55[3]	Not specified, expected to be similar to azelaic acid	
рКа2	5.50[3]	Not specified, expected to be similar to azelaic acid	
Log P	~1.22[3]	Not specified, expected to be similar to azelaic acid	
Deuterium Enrichment	N/A	≥98%[4]	
Purity	≥98% (typical)	≥98%[4]	
Storage	Room temperature	-20°C for long-term storage[4]	
Stability	Stable for ≥ 5 years under proper storage[4]	Stable for ≥ 5 years under proper storage[4]	

## **Mechanism of Action of Azelaic Acid**

The therapeutic effects of azelaic acid are attributed to its multifactorial mechanism of action, which includes anti-inflammatory, antimicrobial, and anti-keratinizing effects. The primary molecular targets and signaling pathways are detailed below.

## **Enzyme Inhibition**



Azelaic acid is known to be a competitive inhibitor of several enzymes, which is central to its therapeutic efficacy.

- Tyrosinase: Azelaic acid inhibits tyrosinase, a key enzyme in the synthesis of melanin.[5] This inhibitory action is responsible for its use in treating hyperpigmentation disorders.
- Thioredoxin Reductase: Azelaic acid is a reversible and competitive inhibitor of thioredoxin reductase.[6][7] This enzyme is crucial for regulating cellular redox balance and is involved in DNA synthesis and cell proliferation.[8] Inhibition of this enzyme may contribute to the anti-proliferative and cytotoxic effects of azelaic acid on abnormal cells.

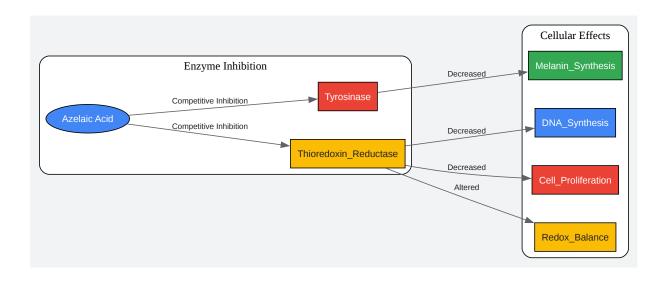
A summary of the known inhibition constants (Ki) for azelaic acid is provided in Table 2.

Enzyme	Inhibition Type Ki Value	
Tyrosinase	Competitive	2.73 x 10 <sup>-3</sup> M[8]
Thioredoxin Reductase	Competitive	1.25 x 10 <sup>-5</sup> M[8]

## **Signaling Pathways**

The inhibitory actions of azelaic acid impact several cellular pathways.





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Caption: Mechanism of action of Azelaic Acid.

# Pharmacokinetics and the Deuterium Isotope Effect

While specific pharmacokinetic data for **Azelaic acid-d14** is not currently available in the public domain, the principles of the kinetic isotope effect suggest potential advantages over the non-deuterated form. The metabolism of azelaic acid involves  $\beta$ -oxidation.[9] Deuteration at the sites of metabolic oxidation can slow down this process, leading to:

- Increased Half-Life: A slower rate of metabolism would result in a longer plasma half-life.
- Enhanced Bioavailability: Reduced first-pass metabolism could lead to higher systemic exposure after administration.
- Reduced Metabolite-Related Toxicity: A decrease in the formation of metabolites could potentially lead to a better safety profile.



Further research is required to quantify these potential benefits for Azelaic acid-d14.

# **Experimental Protocols (Generalized)**

The following are generalized protocols that can be adapted for research involving deuterated azelaic acid.

# Synthesis of Deuterated Dicarboxylic Acids (General Protocol)

While a specific protocol for **Azelaic acid-d14** is not readily available, a general method for the synthesis of α-deuterated carboxylic acids has been described. This method involves the hydrogen/deuterium exchange and decarboxylation of the corresponding malonic acids in the presence of D<sub>2</sub>O.[10]

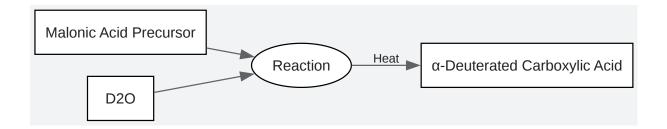
#### Materials:

- Appropriate malonic acid precursor
- Deuterium oxide (D<sub>2</sub>O)
- Standard laboratory glassware and heating apparatus

#### Procedure:

- Dissolve the malonic acid derivative in D<sub>2</sub>O.
- Heat the mixture to facilitate H/D exchange at the α-positions and subsequent decarboxylation. The optimal temperature and reaction time will depend on the specific substrate.
- Monitor the reaction progress using an appropriate analytical technique (e.g., NMR spectroscopy).
- Upon completion, the α-deuterated carboxylic acid can be isolated. Purification may not be necessary, but can be performed if required.[10]





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Caption: General synthesis workflow for  $\alpha$ -deuterated carboxylic acids.

## In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of Azelaic acid-d14 on cell lines.

#### Materials:

- Target cell line (e.g., human dermal fibroblasts, melanoma cells)
- · Cell culture medium and supplements
- Azelaic acid-d14 stock solution (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Plate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of Azelaic acid-d14 in cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of Azelaic acid-d14. Include vehicle controls.

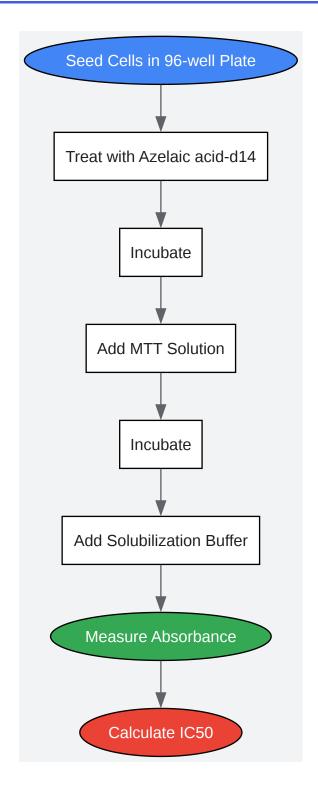
## Foundational & Exploratory





- Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
- After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.





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Caption: Workflow for an in vitro cytotoxicity assay.

# **Quantitative Data Summary**



The following tables summarize the available quantitative data for azelaic acid.

Table 2: Enzyme Inhibition Data for Azelaic Acid

Enzyme	Inhibition Type	Ki Value	Reference
Tyrosinase	Competitive	2.73 x 10 <sup>-3</sup> M	[8]
Thioredoxin Reductase	Competitive	1.25 x 10 <sup>-5</sup> M	[8]

Table 3: In Vitro Biological Activity of Azelaic Acid

Assay	Cell Line/Organism	Endpoint	Value	Reference
Microbial Protein Synthesis Inhibition	Propionibacteriu m acnes	IC50	313 μΜ	[11]
Cytotoxicity	Normal Fibroblast Cell Line (3T3)	IC50	85.28 μg/mL	Not found in search results

## Conclusion

Deuterated azelaic acid (**Azelaic acid-d14**) represents a promising tool for researchers in dermatology, pharmacology, and drug development. The potential for an improved pharmacokinetic profile due to the kinetic isotope effect makes it an attractive candidate for further investigation. While specific experimental data on **Azelaic acid-d14** is currently scarce, the extensive knowledge of its non-deuterated counterpart provides a strong foundation for future studies. The generalized protocols and mechanistic information provided in this guide are intended to facilitate the design of new experiments to unlock the full potential of this deuterated compound. Further research is warranted to establish a direct comparison of the pharmacokinetic and pharmacodynamic properties of deuterated and non-deuterated azelaic acid.



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